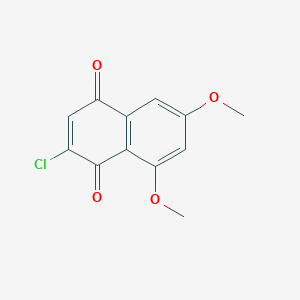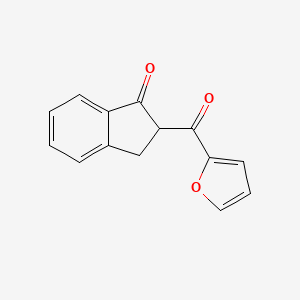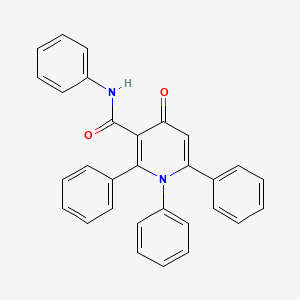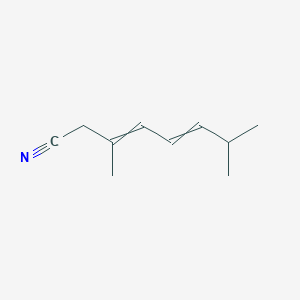![molecular formula C13H7N5O2 B14618112 9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 58712-67-7](/img/structure/B14618112.png)
9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex heterocyclic compound that features a tetrazole ring fused with a benzopyrano-pyridinone structure
Méthodes De Préparation
The synthesis of 9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-aminotetrazole with suitable aldehydes or ketones can yield the desired tetrazole derivative . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where common reagents include halides and alkylating agents.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research indicates its potential as an anti-inflammatory and antibacterial agent.
Mécanisme D'action
The mechanism of action of 9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves hydrogen bonding and electrostatic interactions, which stabilize the compound within the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Compared to other tetrazole-containing compounds, 9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Known for its energetic properties.
2-(1H-Tetrazol-5-yl)-9-hydroxy-1-oxo-1H-naphtho[2,1-b]pyran: Used in the prevention of allergic reactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
58712-67-7 |
|---|---|
Formule moléculaire |
C13H7N5O2 |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
9-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H7N5O2/c19-10-7-3-1-4-9(12-15-17-18-16-12)11(7)20-13-8(10)5-2-6-14-13/h1-6H,(H,15,16,17,18) |
Clé InChI |
NZFKXPRYWRWPSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=NNN=N3)OC4=C(C2=O)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)

![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)



![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)

![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)


![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
